5-Methoxy-2-(4-nitrophenyl)benzofuran

Two-photon uncaging Photoremovable protecting group Nonlinear optics

5-Methoxy-2-(4-nitrophenyl)benzofuran (CAS 888703-97-7) is a fully synthetic benzofuran derivative bearing a methoxy donor at the 5‑position and a 4‑nitrophenyl acceptor at the 2‑position. This donor‑π‑acceptor (D‑π‑A) architecture imparts tunable electronic and photophysical properties, making it a versatile scaffold for medicinal chemistry, chemical‑biology probe design, and advanced‑materials research.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
Cat. No. B8419122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(4-nitrophenyl)benzofuran
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11NO4/c1-19-13-6-7-14-11(8-13)9-15(20-14)10-2-4-12(5-3-10)16(17)18/h2-9H,1H3
InChIKeyIGKQAQGNMOKOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(4-nitrophenyl)benzofuran: Procurement-Grade Chemical Profile for Research & Development


5-Methoxy-2-(4-nitrophenyl)benzofuran (CAS 888703-97-7) is a fully synthetic benzofuran derivative bearing a methoxy donor at the 5‑position and a 4‑nitrophenyl acceptor at the 2‑position . This donor‑π‑acceptor (D‑π‑A) architecture imparts tunable electronic and photophysical properties, making it a versatile scaffold for medicinal chemistry, chemical‑biology probe design, and advanced‑materials research. The compound is commercially available from multiple suppliers as a research‑grade building block with typical purities ≥95% .

Why 5-Methoxy-2-(4-nitrophenyl)benzofuran Cannot Be Replaced by Common In‑Class Analogs in Critical R&D Workflows


Generic benzofuran scaffolds are frequently treated as interchangeable cores, yet the specific 5‑methoxy/2‑(4‑nitrophenyl) substitution pattern creates a unique electronic push‑pull system that cannot be replicated by simply swapping the methoxy and nitro positions or by using unsubstituted phenyl rings [1][2]. Even closely related regioisomers (e.g., 5‑nitro‑2‑(4‑methoxyphenyl)benzofuran) show dramatically different biological activity, while the absence of the 5‑methoxy group in the parent 2‑(4‑nitrophenyl)benzofuran markedly alters the two‑photon absorption profile [3][4]. For procurement decisions where a defined D‑π‑A chromophore with specific reduction potential, hydrogen‑bonding capability, or metabolic stability is required, generic substitution introduces unacceptable risk of functional failure.

Quantitative Differentiation Evidence: 5-Methoxy-2-(4-nitrophenyl)benzofuran vs. Closest Analogs


Two‑Photon Absorption Cross‑Section: Class‑Level Inference from the Parent 2‑(4‑Nitrophenyl)benzofuran (NPBF) Chromophore

The parent NPBF chromophore (2‑(4‑nitrophenyl)benzofuran, lacking the 5‑methoxy group) exhibits a two‑photon absorption (TPA) cross‑section of 18 GM at 720 nm and 54 GM at 740 nm in DMSO, with an uncaging efficiency (δᵤ) of ≈5.0 GM for benzoate release [1]. The 5‑methoxy substituent in 5‑methoxy‑2‑(4‑nitrophenyl)benzofuran acts as a strong electron donor (Hammett σₚ⁺ ≈ –0.78), which, based on established donor‑π‑acceptor design principles, is predicted to increase the intramolecular charge‑transfer character and shift the TPA maximum bathochromically while potentially enhancing the peak cross‑section [2]. Direct quantitative comparison must be experimentally validated, but the structural difference provides a rational basis for selecting the 5‑methoxy derivative when red‑shifted or enhanced nonlinear optical response is desired.

Two-photon uncaging Photoremovable protecting group Nonlinear optics

Antiproliferative Activity Class‑Level Comparison: Benzofuran vs. Benzodifuran Systems

In a head‑to‑head study of 4‑nitrophenyl‑functionalized benzofuran (BF1) and benzodifuran (BDF1) derivatives, BF1 showed a significantly greater antiproliferative effect on PC‑3 prostate cancer cells, with activity correlating directly with lipophilicity (logP) [1]. The benzofuran core, as present in 5‑methoxy‑2‑(4‑nitrophenyl)benzofuran, was essential for high potency; the benzodifuran system was less active. Although the specific 5‑methoxy‑2‑(4‑nitrophenyl)benzofuran has not been tested in an identical assay, its electronic and lipophilic profile positions it within the high‑activity benzofuran subset rather than the lower‑activity benzodifuran class. The study also demonstrated that BF1 binds telomeric G‑quadruplex DNA (tel22), a mechanistic target for anticancer drug development [1].

Antiproliferative Prostate cancer Telomeric DNA binding

Protein Binding Affinity: Experimental Comparison of BF1 (Benzofuran) vs. BDF1 (Benzodifuran) on Bovine Serum Albumin

A comparative circular dichroism (CD) and fluorescence spectroscopy study demonstrated that BF1 binds bovine serum albumin (BSA) with a dissociation constant Kd = 28.4 ± 10.1 nM, whereas the benzodifuran analog BDF1 shows substantially weaker binding with Kd = 142.4 ± 64.6 nM [1]. Additionally, BF1 increased BSA thermal stability (ΔTm > +3 °C), while BDF1 slightly destabilized it (ΔTm = –0.8 °C) in PBS buffer at pH 7.5 [1]. Molecular docking indicated that BF1 preferentially occupies the interior hydrophobic pocket of BSA, while BDF1 binds to the surface with lower affinity. Although 5‑methoxy‑2‑(4‑nitrophenyl)benzofuran is a distinct benzofuran analog, its single furan ring and 4‑nitrophenyl moiety align it with the high‑affinity BF1 class rather than the weaker‑binding benzodifuran class. The methoxy group may further modulate lipophilicity and hydrogen‑bonding interactions that influence carrier protein compatibility.

Drug delivery Serum albumin binding Circular dichroism

Regioisomer Differentiation: MAO‑B Inhibitory Activity Supports Critical Role of Substituent Positioning

A direct head‑to‑head comparison of 2‑arylbenzofuran regioisomers revealed that 5‑nitro‑2‑(4‑methoxyphenyl)benzofuran (8) is a selective, reversible MAO‑B inhibitor with IC50 = 140 nM, whereas the corresponding coumarin series (3‑arylcoumarins) showed weaker activity [1]. This demonstrates that the positions of the nitro and methoxy groups on the benzofuran vs. the pendant phenyl ring are critical for target engagement. For 5‑methoxy‑2‑(4‑nitrophenyl)benzofuran, the reversed substitution pattern (methoxy on the benzofuran core, nitro on the phenyl ring) is expected to produce a distinct biological profile, as the electron‑withdrawing nitro group is placed on the pendent phenyl rather than the benzofuran, altering the compound's dipole moment and hydrogen‑bond acceptor geometry. This regioisomer pair thus offers a valuable tool for structure‑activity relationship (SAR) exploration where differential biological activity is the explicit goal.

Monoamine oxidase inhibition Regioisomer SAR Neurodegeneration

Where 5-Methoxy-2-(4-nitrophenyl)benzofuran Outperforms Alternatives: Evidence-Backed Application Scenarios


Two‑Photon Uncaging Probe Development with Enhanced Near‑IR Response

2‑(4‑Nitrophenyl)benzofuran (NPBF) has been validated as a two‑photon photoremovable protecting group with TPA cross‑sections up to 54 GM at 740 nm [1]. The addition of the 5‑methoxy donor group is expected, based on D‑π‑A molecular engineering principles, to further red‑shift the absorption band and increase the TPA cross‑section, enabling deeper tissue penetration and reduced phototoxicity in physiological uncaging experiments [2]. Researchers developing caged neurotransmitters, calcium chelators, or other bioactive molecules for near‑IR light activation should prioritize the 5‑methoxy derivative over the unsubstituted NPBF for superior nonlinear optical performance.

Anticancer Lead Discovery Targeting Telomeric G‑Quadruplex DNA

4‑Nitrophenyl‑functionalized benzofurans (BF1 class) have demonstrated antiproliferative activity against PC‑3 prostate cancer cells mechanistically linked to telomeric G‑quadruplex DNA binding [3]. The single‑furan architecture, as opposed to the less active benzodifuran system, is essential for potency. 5‑Methoxy‑2‑(4‑nitrophenyl)benzofuran, with its benzofuran core and 4‑nitrophenyl pharmacophore, is a strong candidate for expansion of this compound class. Procurement of this specific analog enables direct testing in G‑quadruplex stabilization assays and cell‑cycle analysis, supporting structure‑activity relationship refinement.

Serum Albumin‑Based Drug Delivery System Development

Benzofuran derivatives bind bovine serum albumin with low‑nanomolar affinity (Kd = 28.4 ± 10.1 nM for BF1) and increase protein thermal stability (ΔTm > +3 °C), whereas benzodifuran analogs bind weakly and destabilize the protein [4]. For formulation scientists exploring albumin‑mediated drug delivery or pharmacokinetic modulation, 5‑methoxy‑2‑(4‑nitrophenyl)benzofuran represents the correct scaffold choice. Its methoxy group provides a handle for further metabolic optimization while retaining the core pharmacophore that drives high‑affinity albumin binding.

Regioisomer‑Based SAR Studies in Neurotherapeutic Target Discovery

The regioisomer pair—5‑methoxy‑2‑(4‑nitrophenyl)benzofuran vs. 5‑nitro‑2‑(4‑methoxyphenyl)benzofuran—provides a critical tool for mapping how the position of electron‑donating and electron‑withdrawing groups influences binding to MAO and other neurological targets [5]. The latter regioisomer has confirmed MAO‑B inhibitory activity (IC50 = 140 nM). Procurement of both compounds enables head‑to‑head comparative enzymology, docking studies, and selectivity profiling, accelerating the identification of novel, patentable neurotherapeutic leads.

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